花生四烯酰胺

描述

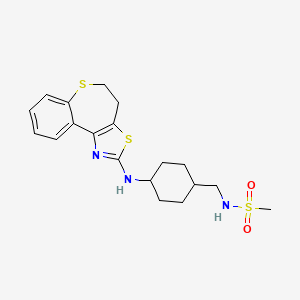

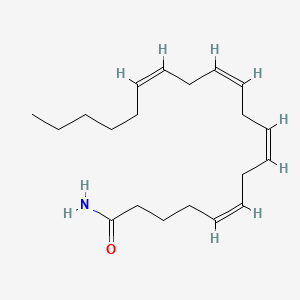

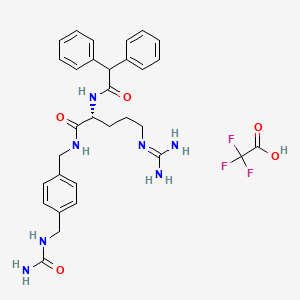

花生四烯酰胺,也称为 (5Z,8Z,11Z,14Z)-5,8,11,14-二十碳四烯酰胺,是花生四烯酸的衍生物。它的结构与内源性大麻素神经递质anandamide相似,但缺少羟乙基部分。

科学研究应用

花生四烯酰胺在科学研究中具有广泛的应用:

化学: 用作研究酰胺键形成和水解的模型化合物。

生物学: 研究其在细胞信号传导中的作用以及与大麻素受体的相互作用。

医学: 探索其在疼痛管理、炎症和神经保护中的潜在治疗效果。

作用机制

花生四烯酰胺主要通过与大麻素受体 (CB1 和 CB2) 相互作用发挥其作用。它与这些受体结合,调节参与疼痛感知、炎症和神经保护的各种信号通路。 该化合物被脂肪酸酰胺水解酶 (FAAH) 水解,它调节其在体内的水平和活性 .

类似化合物:

Anandamide (AEA): 一种内源性大麻素,具有类似的结构,但包括羟乙基基团。

花生四烯酸: 花生四烯酰胺衍生自的母体脂肪酸。

油酰胺: 另一种具有催眠作用的脂肪酸酰胺。

独特性: 花生四烯酰胺由于其特定的结合亲和力和与大麻素受体的相互作用而具有独特性,这与anandamide和其他类似化合物不同。 它被FAAH水解的效率更高,使其成为研究大麻素受体功能和潜在治疗应用的宝贵工具 .

生化分析

Biochemical Properties

Arachidonamide interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme Fatty Acid Amide Hydrolase 1 (FAAH-1), which is responsible for its degradation . The affinity of FAAH-1 for arachidonamide is significant, suggesting a key role in biochemical reactions .

Cellular Effects

Arachidonamide influences various types of cells and cellular processes. It plays a role in the regulation of pain and inflammation, as it is involved in the production of endocannabinoids . These endocannabinoids interact with cannabinoid receptors in the nervous system, influencing pain perception and inflammatory responses .

Molecular Mechanism

Arachidonamide exerts its effects at the molecular level through several mechanisms. It is metabolized by FAAH-1, resulting in the production of arachidonic acid . This process involves binding interactions with FAAH-1, leading to changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of arachidonamide vary with different dosages in animal models. For instance, studies have shown that it can reduce rewarding and relapse-inducing effects of nicotine

Metabolic Pathways

Arachidonamide is involved in several metabolic pathways. It is a part of the arachidonic acid metabolic pathway, which involves various enzymes and cofactors . This pathway leads to the production of numerous bioactive metabolites, which play critical roles in the immune system .

Transport and Distribution

Arachidonamide is transported and distributed within cells and tissues. It is internalized in cells through a carrier-mediated mechanism . Once inside the cell, it is transported to different locations for signaling purposes and catabolism .

Subcellular Localization

It is known that it is internalized and transported within cells

准备方法

合成路线和反应条件: 花生四烯酰胺可以通过在受控条件下用氨或胺酰胺化花生四烯酸来合成。反应通常涉及使用偶联剂如二环己基碳二亚胺 (DCC) 来促进酰胺键的形成。反应在惰性气氛中进行,以防止多不饱和脂肪酸氧化。

工业生产方法: 花生四烯酰胺的工业生产涉及类似的合成路线,但规模更大。该工艺针对更高的产量和纯度进行了优化,通常采用连续流反应器和先进的纯化技术,例如高效液相色谱 (HPLC)。

化学反应分析

反应类型: 花生四烯酰胺会发生各种化学反应,包括:

氧化: 它可以被氧化形成氢过氧化物和其他氧化衍生物。

还原: 还原反应可以将其转化为更饱和的酰胺。

取代: 亲核取代反应可以在分子中引入不同的官能团。

常用试剂和条件:

氧化: 像过氧化氢或在催化剂存在下的分子氧这样的试剂。

还原: 使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 的催化氢化。

取代: 在碱性或酸性条件下,胺或醇等亲核试剂。

主要产物:

氧化: 氢过氧化物、环氧化物和羟基化衍生物。

还原: 饱和酰胺。

取代: 取决于所用亲核试剂的各种取代酰胺。

相似化合物的比较

Anandamide (AEA): An endogenous cannabinoid with a similar structure but includes a hydroxyethyl group.

Arachidonic Acid: The parent fatty acid from which arachidonoyl amide is derived.

Oleamide: Another fatty acid amide with sleep-inducing properties.

Uniqueness: Arachidonoyl amide is unique due to its specific binding affinity and interaction with cannabinoid receptors, which differs from anandamide and other similar compounds. Its hydrolysis by FAAH is more efficient, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications .

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBSCAZCQDLUDU-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347885 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85146-53-8 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arachidonamide, also known as Anandamide, primarily exerts its effects by binding to and activating cannabinoid receptors, predominantly the CB1 receptor. [] This interaction initiates a signaling cascade within cells, primarily through the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels. [] This, in turn, affects various downstream processes, including the modulation of neurotransmitter release, regulation of ion channels, and influencing neuronal excitability. []

ANone:

ANone: This information is not addressed within the provided research articles, which focus on the biological activity and pharmacological properties of Arachidonamide rather than its material properties.

A: Arachidonamide itself is not known to possess catalytic properties. The provided research focuses on its role as an endogenous signaling molecule and its interactions with enzymes involved in its synthesis and degradation, such as Fatty Acid Amide Hydrolase (FAAH). [, ]

A: Yes, computational techniques, including conformational memories (CM) and computer receptor docking studies, have been used to investigate the binding of Arachidonamide and its analogs to the CB1 receptor. [] These studies provide insights into the structural features important for binding affinity and selectivity.

A: Extensive research has been conducted on the SAR of Arachidonamide, revealing key structural features crucial for its activity. For example, modifications to the ethanolamide headgroup, such as the addition of methyl groups at the 1'-position, have been shown to increase metabolic stability and impact interaction with enzymes like FAAH. [, ] Additionally, the length and degree of unsaturation in the Arachidonic acid tail are essential for binding to cannabinoid receptors. Studies indicate that a chain length of 20-22 carbons with at least three double bonds and saturation in the last five carbons of the acyl chain is optimal for CB1 receptor affinity. [] Furthermore, the presence of a cis double bond at the Δ9 position and a hydrophobic methyl terminus in the Arachidonic acid tail have been identified as important structural determinants for biological activity. []

A: Arachidonamide is rapidly metabolized in vivo, primarily by FAAH. [] This rapid degradation necessitates the development of stable analogs or formulation strategies to enhance its therapeutic potential. Strategies such as chemical modifications to the Arachidonamide structure, encapsulation in nanoparticles, or the use of enzyme inhibitors could potentially improve its stability and bioavailability. [, ]

ANone: The provided research primarily focuses on the biological and pharmacological aspects of Arachidonamide. Information regarding specific SHE regulations is not addressed in these articles.

A: Arachidonamide exhibits rapid absorption and distribution in vivo. [] It undergoes extensive metabolism, mainly via hydrolysis by FAAH, and subsequent metabolites are excreted primarily in the urine. [, ] Its pharmacodynamic effects are mediated through its interaction with cannabinoid receptors, leading to a variety of physiological responses. [, ]

A: Arachidonamide has demonstrated efficacy in various in vitro assays, including inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. [] In vivo studies have shown its analgesic effects in models of inflammatory pain, [] and its potential in mitigating emesis. [] Additionally, research suggests a role for Arachidonamide in modulating social interaction, with potential implications for addressing social dysfunctions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)